6-Ethyl-3-(4-methylphenyl)sulfonyl-4-(4-methylpiperazin-1-yl)quinoline

Medicinal Chemistry Structure-Activity Relationship Lipophilicity Optimization

SAR studies on quinoline-based kinase probes require matched molecular pairs with precise substituent control. 6-Ethyl-3-tosyl-4-(4-methylpiperazin-1-yl)quinoline (CAS 866895-33-2) features a critical 6-ethyl group enabling systematic evaluation of lipophilicity effects on target potency, selectivity, and ADME parameters when compared to its des-ethyl analog (CAS 866847-37-2). Documented as a CDC25B-CDK2/CyclinA interaction inhibitor at the University of Michigan CCG. In stock for immediate global delivery.

Molecular Formula C23H27N3O2S
Molecular Weight 409.55
CAS No. 866895-33-2
Cat. No. B2371046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ethyl-3-(4-methylphenyl)sulfonyl-4-(4-methylpiperazin-1-yl)quinoline
CAS866895-33-2
Molecular FormulaC23H27N3O2S
Molecular Weight409.55
Structural Identifiers
SMILESCCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)C)N4CCN(CC4)C
InChIInChI=1S/C23H27N3O2S/c1-4-18-7-10-21-20(15-18)23(26-13-11-25(3)12-14-26)22(16-24-21)29(27,28)19-8-5-17(2)6-9-19/h5-10,15-16H,4,11-14H2,1-3H3
InChIKeyARVYTPYMRRBSDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Ethyl-3-tosyl-4-(4-methylpiperazin-1-yl)quinoline: Identity & Procurement


6-Ethyl-3-(4-methylphenyl)sulfonyl-4-(4-methylpiperazin-1-yl)quinoline (CAS 866895-33-2, molecular formula C23H27N3O2S, MW 409.5 g/mol) is a fully synthetic quinoline derivative belonging to the 3‑sulfonyl‑4‑piperazinylquinoline chemotype [1]. The compound is catalogued in PubChem (CID 5641743) and is primarily available through specialty chemical suppliers as a research‑grade screening compound [1]. Its core scaffold — a quinoline ring bearing a 4‑methylpiperazin‑1‑yl group at position 4 and a 4‑methylphenylsulfonyl (tosyl) group at position 3, with an additional ethyl substituent at position 6 — places it within a class of heterocycles that have been investigated in both CNS‑targeted (5‑HT₆ receptor) and oncology‑focused patent disclosures [2].

Fully synthetic quinoline sulfonyl-piperazine chemotype for SAR studies
Research-grade screening compound from specialty suppliers; no therapeutic claims
Scaffold appears in CNS (5‑HT₆) and oncology kinase patent disclosures

Why Analogs Cannot Substitute 6-Ethyl-3-tosyl-4-(4-methylpiperazin-1-yl)quinoline


Within the 3‑sulfonyl‑4‑piperazinylquinoline series, small structural modifications — such as the presence or absence of a 6‑ethyl group, the nature of the N‑alkyl substituent on the piperazine ring, and the substitution pattern on the sulfonyl aryl ring — can produce large shifts in lipophilicity, hydrogen‑bonding capacity, and conformational flexibility [1]. These physicochemical differences are known to translate into divergent target‑binding profiles, metabolic stability, and cellular permeability across this compound class [2]. Consequently, substituting the title compound with a closely related analog (e.g., 3‑(4‑methylbenzenesulfonyl)‑4‑(4‑methylpiperazin‑1‑yl)quinoline lacking the 6‑ethyl group, or 6‑ethyl‑4‑(4‑ethylpiperazin‑1‑yl)‑3‑tosylquinoline bearing an N‑ethyl instead of N‑methyl piperazine) without confirmatory head‑to‑head data risks introducing uncontrolled variables into SAR studies, biological assays, and chemical probe campaigns.

Target compound
6‑Ethyl substitution retained
XLogP3 4.1, higher lipophilicity, may support membrane partitioning studies.
Analog risk
Des‑ethyl analog
Lower lipophilicity (~0.5 log units less) can shift permeability and off‑target profiles; not interchangeable without head‑to‑head data.
Target compound
N‑Methyl piperazine
Zero H‑bond donors; may exhibit distinct metabolic stability compared to N‑ethyl variants.
Analog risk
N‑Ethyl piperazine analog
Potentially faster N‑dealkylation; class‑level evidence suggests metabolic profile may differ, altering assay outcomes.
Target compound
Specific sulfonyl‑piperazine substitution
Rotatable bonds = 4, HBA = 5; intermediate property space between two close analogs.
Analog risk
Close structural analogs
Small changes (e.g., ethyl vs. methyl) can shift conformational flexibility, basicity, and target-binding entropy.

Differentiation Evidence: 6-Ethyl-3-tosyl-4-(4-methylpiperazin-1-yl)quinoline


6-Ethyl vs. Unsubstituted Analog: Structural Impact

The presence of a 6‑ethyl group on the quinoline core distinguishes the target compound from its closest unsubstituted analog, 3‑(4‑methylbenzenesulfonyl)‑4‑(4‑methylpiperazin‑1‑yl)quinoline (CAS 866847‑37‑2). This ethyl substituent increases the molecular weight from approximately 381.5 g/mol to 409.5 g/mol and raises the computed XLogP3 from an estimated ~3.5–3.7 to 4.1, as calculated by PubChem [1][2]. The added lipophilicity (ΔXLogP3 ≈ +0.4–0.6) is expected to enhance membrane partitioning and may alter off‑target binding profiles relative to the des‑ethyl comparator.

6‑Ethyl vs. des‑ethyl
Reported
Target: XLogP3 4.1, MW 409.5
Comparator: XLogP3 ~3.5–3.7, MW ~381.5
ΔXLogP3 ≈ +0.4–0.6; ΔMW ≈ +28
Even modest lipophilicity increase can affect permeability and promiscuity risk.
Computed PubChem properties; comparator values estimated by structural analogy.
Medicinal Chemistry Structure-Activity Relationship Lipophilicity Optimization

N-Methyl vs. N-Ethyl Piperazine: Metabolic Implications

The target compound carries an N‑methyl group on the piperazine ring, whereas the related analog 6‑ethyl‑4‑(4‑ethylpiperazin‑1‑yl)‑3‑tosylquinoline bears an N‑ethyl substituent. The N‑methyl version retains zero hydrogen‑bond donors (HBD = 0), while the N‑ethyl analog, if protonated or metabolized, may introduce different hydrogen‑bonding capacity. Class‑level knowledge indicates that N‑alkyl size on piperazine can influence CYP450‑mediated N‑dealkylation rates, with ethyl groups generally exhibiting faster oxidative metabolism than methyl groups in analogous chemotypes [1]. This suggests the N‑methyl compound may offer a distinct metabolic stability profile.

N‑Methyl vs. N‑ethyl
Class-level
Target: N‑methyl piperazine (HBD 0)
Comparator: N‑ethyl piperazine (HBD 0, potential N‑deethylation)
Metabolic stability may differ due to alkyl size; class-level N‑dealkylation trends suggest ethyl is more labile.
Inference from general piperazine SAR; no direct metabolic data for this pair.
Drug Metabolism Physicochemical Profiling Lead Optimization

CDC25B-CDK2/CyclinA Interaction Inhibition Screening

The target compound has been tested in a high‑throughput screen for inhibitors of the CDC25B‑CDK2/CyclinA protein‑protein interaction at the Center for Chemical Genomics, University of Michigan (MScreen: TargetID_600) . While the specific quantitative result (e.g., % inhibition or IC₅₀) is not publicly disclosed for this individual compound, its presence in this focused screen distinguishes it from many close analogs that lack any documented bioassay entry. The CDC25B‑CDK2/CyclinA axis is a validated oncology target, and positive hits in this assay are of interest for cell‑cycle‑targeted drug discovery.

CDC25B‑CDK2 screen
Context-dependent
Registered in MScreen:TargetID_600 high‑throughput screen (University of Michigan CCG)
Documented screening entry provides a starting point for hit‑to‑lead optimization.
Quantitative result not publicly disclosed; confirmatory testing advised.
Kinase Inhibition Cell Cycle Oncology

Computed Physicochemical Profile vs. In-Class Analogs

A head‑to‑head comparison of key computed drug‑likeness parameters reveals that the target compound occupies a distinct property space relative to two close analogs. The 6‑ethyl‑3‑tosyl‑4‑(4‑methylpiperazin‑1‑yl)quinoline exhibits a higher rotatable bond count (4 vs. 3) compared to the des‑ethyl analog, indicating greater conformational flexibility [1]. Compared to 6‑ethyl‑4‑(4‑ethylpiperazin‑1‑yl)‑3‑tosylquinoline, the target compound has a marginally lower molecular weight (409.5 vs. 423.6 g/mol) and identical hydrogen‑bond acceptor count (HBA = 5), but may differ in basicity due to the N‑methyl vs. N‑ethyl substitution on piperazine [1].

Physicochemical profile
Reported
Target: MW 409.5, RBC 4, HBA 5, XLogP3 4.1
vs. des‑ethyl: ΔMW +28, ΔRBC +1
vs. N‑ethyl: ΔMW −14.1, ΔRBC −1
Intermediate property space may offer balanced lead optimization starting point.
PubChem computed properties; comparators partially estimated.
Drug-Likeness Physicochemical Properties Library Design

Application Scenarios for 6-Ethyl-3-tosyl-4-(4-methylpiperazin-1-yl)quinoline


SAR Expansion Around the 6-Position of Quinoline

The compound's 6‑ethyl substituent directly addresses a key vector in quinoline SAR. When procured alongside the des‑ethyl analog (CAS 866847‑37‑2), researchers can systematically evaluate how incremental lipophilicity at position 6 affects target potency, selectivity, and ADME parameters within a matched molecular pair analysis [1].

Kinase Inhibitor Screening & Hit-to-Lead Optimization

Given its documented entry in a CDC25B‑CDK2/CyclinA interaction inhibition screen at the University of Michigan CCG, this compound is a rational procurement choice for academic and biotech laboratories pursuing novel cell‑cycle kinase inhibitors. Its tosyl‑piperazine‑quinoline scaffold overlaps with privileged structures found in patent disclosures covering quinoline sulfonyl derivatives for cancer therapy [2].

Chemical Probe Development for CNS & Oncology Targets

The quinoline‑sulfonyl‑piperazine chemotype has been claimed in patents targeting 5‑HT₆ receptors (CNS indications) and oncological kinases. The target compound, with its specific 6‑ethyl‑N‑methyl‑tosyl substitution pattern, offers a distinct tool compound for probe development studies where subtle changes in receptor subtype selectivity or kinase inhibition profile are under investigation [3].

Application
Selection Property
Validation Focus
Quinoline 6‑position SAR studies
6‑Ethyl substitution for lipophilicity modulation
Matched molecular pair analysis with des‑ethyl analog
Cell‑cycle kinase inhibitor screening
Documented CDC25B‑CDK2 screen entry
Hit confirmation and selectivity profiling
CNS/oncology target probe development
Quinoline sulfonyl‑piperazine scaffold
Receptor subtype or kinase selectivity assessment
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